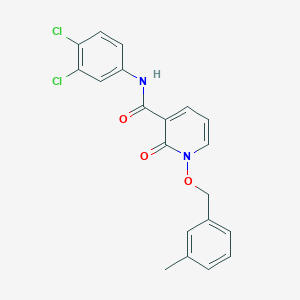

N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(3,4-Dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a carboxamide group at position 3, a 3,4-dichlorophenyl moiety on the amide nitrogen, and a 3-methylbenzyl ether at position 1. Its molecular formula is C₂₀H₁₇Cl₂N₂O₃, with a calculated molecular weight of 404.27 g/mol.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-13-4-2-5-14(10-13)12-27-24-9-3-6-16(20(24)26)19(25)23-15-7-8-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAIJJICZWWGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the dihydropyridine intermediate.

Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through an etherification reaction, where a methylbenzyl alcohol reacts with the dihydropyridine intermediate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced dihydropyridine derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes, receptors, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to known herbicides and receptor ligands allow for comparative analysis. Key analogs include dichlorophenyl-containing ureas (e.g., diuron) and piperidine-based GPCR antagonists (e.g., SR140333). Below is a detailed comparison:

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Insights

Dichlorophenyl Ureas (Diuron, Linuron): Diuron and linuron () share the 3,4-dichlorophenyl group but utilize a urea backbone instead of a carboxamide. Ureas are potent herbicides due to their inhibition of photosystem II. Key Difference: Carboxamides generally exhibit lower water solubility than ureas, which could limit herbicidal efficacy but enhance membrane permeability in pharmacological contexts.

Piperidine/Piperazine Derivatives (SR140333, 1-(3,4-Dichlorophenyl)piperazine): SR140333 () contains a dichlorophenyl group attached to a piperidine ring, linked to a GPCR-targeting scaffold. The target compound’s dihydropyridine core may offer distinct electronic properties compared to piperidine, influencing receptor binding kinetics.

Physicochemical Properties: The target compound’s larger molecular weight (404.27 vs. 233.10 for diuron) suggests reduced soil mobility in agrochemical applications but increased complexity for receptor interactions.

Research Findings and Inferences

- Agrochemical Potential: Dichlorophenyl groups are common in herbicides like diuron. However, the carboxamide and dihydropyridine moieties in the target compound may redirect its mechanism of action away from photosystem II inhibition, necessitating further studies .

- Pharmacological Hypotheses : Piperidine-based GPCR antagonists (e.g., SR140333) suggest the target compound could interact with neurological or inflammatory pathways. The dihydropyridine core, however, may confer redox activity or calcium channel modulation, diverging from piperidine-based targets .

Biological Activity

N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product.

Synthetic Pathway

- Starting Materials : 3,4-dichlorobenzaldehyde, 3-methylbenzyl alcohol, and 2-oxo-1,2-dihydropyridine derivatives.

- Method : A multi-step synthetic route often involving condensation reactions followed by cyclization.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Low activity | |

| Aspergillus fumigatus | Effective at higher concentrations |

The biological activity is attributed to the ability of the compound to interact with microbial cell membranes or inhibit specific metabolic pathways. The presence of the dichlorophenyl and carboxamide groups enhances its lipophilicity and facilitates membrane penetration.

Case Studies

-

Antimicrobial Screening

- A study evaluated the antimicrobial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria using the disc diffusion method. This compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Studies

- In vitro cytotoxicity assays against human cancer cell lines indicated that this compound exhibits selective cytotoxic effects, particularly on breast cancer cells. The IC50 values were determined through MTT assays, showing promising results for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.